Sodium taurochenodeoxycholate
Overview
Description
Tauroursodeoxycholic acid is a naturally occurring hydrophilic bile acid. It is the taurine conjugate of ursodeoxycholic acid, which is found in trace amounts in humans but in larger quantities in the bile of bears. Tauroursodeoxycholic acid has been used for centuries in traditional Chinese medicine and is known for its hepatoprotective and anti-apoptotic properties .
Mechanism of Action
Target of Action
Sodium taurochenodeoxycholate is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, it reduces cholesterol formation in the liver .
Mode of Action
Chenodeoxycholic acid, a primary bile acid in the liver, combines with taurine to form the bile acid taurochenodeoxycholic acid . In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt . It acts as a detergent to solubilize fats in the small intestine and is itself absorbed by active transport in the terminal ileum .
Biochemical Pathways
The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . Hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities .
Pharmacokinetics
It is known that it is absorbed by active transport in the terminal ileum . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a result of its action, this compound reduces cholesterol formation in the liver, increases the volume of bile secretion from the liver, and increases bile discharge into the duodenum . It also has potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .
Biochemical Analysis
Biochemical Properties
Sodium taurochenodeoxycholate interacts with various enzymes, proteins, and other biomolecules. It is a taurine-conjugated form of chenodeoxycholic acid . Its biochemical properties are mainly attributed to its role in emulsifying lipids such as cholesterol in the bile .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a detergent to solubilize fats in the small intestine . It is also absorbed by active transport in the terminal ileum .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a detergent to solubilize fats in the small intestine . It is usually ionized at physiologic pH and can be crystallized as the sodium salt .
Temporal Effects in Laboratory Settings
It is known that it acts as a detergent to solubilize fats in the small intestine .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the emulsification of lipids such as cholesterol in the bile . It interacts with enzymes and cofactors involved in these pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is secreted into bile and then into the intestine . It is usually ionized at physiologic pH and can be crystallized as the sodium salt .
Subcellular Localization
It is known that it is secreted into bile and then into the intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tauroursodeoxycholic acid is synthesized from ursodeoxycholic acid through a conjugation reaction with taurine. The reaction typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by the nucleophilic attack of taurine. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the conjugation .
Industrial Production Methods
Industrial production of tauroursodeoxycholic acid involves the extraction of ursodeoxycholic acid from animal bile, followed by its chemical conjugation with taurine. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tauroursodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: Tauroursodeoxycholic acid can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Tauroursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a chemical chaperone to study protein folding and stability.
Biology: Tauroursodeoxycholic acid is used to investigate cellular stress responses, particularly endoplasmic reticulum stress.
Medicine: It has therapeutic potential in treating liver diseases, neurodegenerative disorders, and metabolic diseases due to its cytoprotective effects.
Industry: Tauroursodeoxycholic acid is used in the pharmaceutical industry for the development of drugs targeting liver and metabolic diseases
Comparison with Similar Compounds
Similar Compounds
Ursodeoxycholic Acid: The parent compound of tauroursodeoxycholic acid, used in the treatment of gallstones and liver diseases.
Norursodeoxycholic Acid: A synthetic bile acid with a shortened side chain, showing similar hepatoprotective properties
Uniqueness
Tauroursodeoxycholic acid is unique due to its taurine conjugation, which enhances its hydrophilicity and cytoprotective effects. This makes it more effective in reducing endoplasmic reticulum stress and protecting cells from apoptosis compared to its parent compound, ursodeoxycholic acid .
Properties
Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined. | |
CAS No. |
6009-98-9 |
Molecular Formula |
C26H44NNaO6S |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24?,25+,26-;/m1./s1 |
InChI Key |
IYPNVUSIMGAJFC-KOUIEAJESA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
NSC 681055; Taurochenodeoxycholate; TCDCA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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